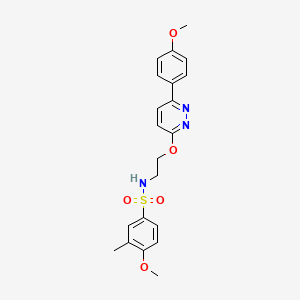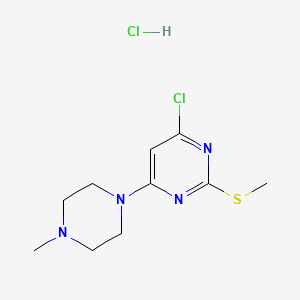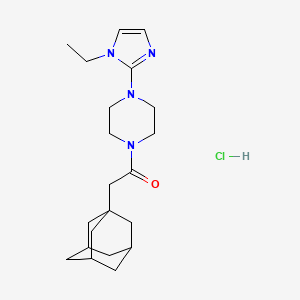![molecular formula C22H22N4O3S B2700855 5-(Benzylamino)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941243-57-8](/img/structure/B2700855.png)
5-(Benzylamino)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Benzylamino)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile” is a type of sulfonamide derivative . Sulfonamide derivatives have been the focus of significant attention due to their broad spectrum of biological activities . They are known to exhibit antimicrobial and anticancer activities .
Synthesis Analysis
The synthesis of similar compounds, such as 2-(arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides, has been reported . These compounds were obtained in moderate to good yields (51–84%) by refluxing chloroacetamide derivatives with arylamines .Aplicaciones Científicas De Investigación
Novel Synthetic Routes and Derivatives
A study by Lemaire et al. (2015) introduces a method starting from a 5-amino-2-phenyloxazole-4-carbonitrile building block to synthesize a range of molecules in one or two steps, indicating the compound's utility in generating diverse molecular structures potentially useful in various research applications. The adaptability of synthetic procedures to enhance stability highlights its relevance in medicinal chemistry and drug design (Lemaire et al., 2015).
Antimicrobial and Anti-inflammatory Properties
Research by Al-Omar et al. (2010) explores the synthesis of derivatives related to the compound of interest, showing significant in vitro activities against a panel of bacteria and the yeast-like fungus Candida albicans. Some derivatives demonstrated good or moderate activities, especially against Gram-positive bacteria. Moreover, their in vivo anti-inflammatory activities were determined, with several compounds showing dose-dependent effectiveness, suggesting potential therapeutic applications (Al-Omar et al., 2010).
Contributions to Heterocyclic Chemistry
Khalid et al. (2016) describe the synthesis of N-substituted derivatives of a compound with a 1,3,4-oxadiazol-2-ylthio motif, showcasing the compound's role in the development of new heterocyclic compounds with possible biological activities. The research underscores the importance of this chemical structure in expanding the repertoire of molecules with potential antimicrobial properties (Khalid et al., 2016).
Molecular Docking Studies
A study by Karayel (2021) involves detailed analyses of derivatives, including molecular docking studies, to understand their mechanism behind anti-cancer properties. It illustrates the computational approach in evaluating the biological activities of synthesized compounds, potentially guiding the design of novel therapeutics with enhanced efficacy against cancer (Karayel, 2021).
Design and Synthesis for Specific Receptor Agonism
Sonda et al. (2003) delve into the design and synthesis of derivatives acting as serotonin 4 receptor agonists, highlighting the compound's applicability in discovering new therapeutic agents. Their work emphasizes the strategic modifications to improve oral bioavailability, demonstrating the compound's potential in drug development processes (Sonda et al., 2003).
Propiedades
IUPAC Name |
5-(benzylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c23-15-20-22(24-16-17-7-3-1-4-8-17)29-21(25-20)18-9-11-19(12-10-18)30(27,28)26-13-5-2-6-14-26/h1,3-4,7-12,24H,2,5-6,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEDIVBRGIXZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone oxalate](/img/structure/B2700775.png)

![N-cyclohexyl-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2700777.png)
![1-Cycloheptyl-3-{[4-(4-fluorophenyl)oxan-4-yl]methyl}urea](/img/structure/B2700778.png)
![methyl 3-carbamoyl-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2700781.png)




![[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2700787.png)

![4-(8-(Phenethylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2700791.png)
